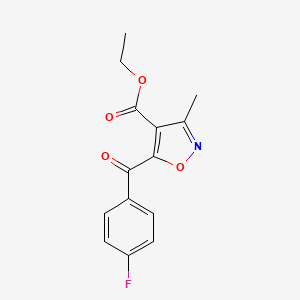

Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate

Description

Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate is an isoxazole derivative characterized by a 3-methylisoxazole core substituted at position 5 with a 4-fluorobenzoyl group and at position 4 with an ethyl carboxylate. Isoxazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

Molecular Formula |

C14H12FNO4 |

|---|---|

Molecular Weight |

277.25 g/mol |

IUPAC Name |

ethyl 5-(4-fluorobenzoyl)-3-methyl-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C14H12FNO4/c1-3-19-14(18)11-8(2)16-20-13(11)12(17)9-4-6-10(15)7-5-9/h4-7H,3H2,1-2H3 |

InChI Key |

MSRLUEAQYFHXHV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C)C(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate typically involves the reaction of 4-fluoroacetophenone with diethyl carbonate in the presence of a base such as sodium hydride. This reaction yields Ethyl (4-fluorobenzoyl)acetate, which can then undergo further reactions to form the desired isoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate undergoes various types of chemical reactions, including:

Condensation Reactions: It can react with diamines via C-C bond cleavage to form benzimidazoles and perimidines.

Oxidative Cross-Coupling: It can undergo oxidative cross-coupling with indoles via dioxygen activation.

Cyclization Reactions: It can participate in cyclization reactions to form pyrones and other cyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include benzofurazan oxide, diamines, and indoles. Reaction conditions often involve the use of bases such as sodium hydride and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include benzimidazoles, perimidines, hydroxybenzophenones, and pyrones .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its bioactive properties make it a candidate for developing drugs that can modulate neurotransmitter activity and potentially treat conditions such as epilepsy and anxiety disorders .

Mechanism of Action

Research indicates that derivatives of this compound exhibit interactions with specific receptors and enzymes, contributing to their pharmacological effects. For example, studies have shown that modifications to the isoxazole structure can enhance potency and selectivity towards targets like the ERK5 pathway, which is implicated in various cellular processes .

Agricultural Chemistry

Pest Control Formulations

In agricultural applications, this compound is utilized in formulating agrochemicals that provide effective pest control solutions. The compound's structure allows it to act as an insecticide or fungicide while minimizing environmental impact, aligning with sustainable agricultural practices .

Field Studies

Field trials have demonstrated its efficacy against various pests, showcasing reduced toxicity to non-target organisms. These studies emphasize the importance of such compounds in developing safer agricultural products that meet regulatory standards .

Biochemical Research

Enzyme Inhibition Studies

The compound is also employed in biochemical research to study enzyme inhibition mechanisms. Researchers utilize it to understand metabolic pathways better and identify new therapeutic strategies for diseases linked to enzyme dysregulation .

Immunosuppressive Properties

Recent studies have explored the immunosuppressive properties of related isoxazole derivatives, indicating potential applications in autoimmune diseases and transplant medicine. These findings suggest that this compound could be further investigated for similar properties .

Material Science

Advanced Material Development

In material science, this compound is being researched for its potential in creating advanced materials. Its unique chemical structure may contribute to developing polymers with enhanced thermal stability and mechanical properties, which are essential for various industrial applications .

Data Summary

| Application Area | Key Findings |

|---|---|

| Pharmaceutical Development | Intermediate for neurological drugs; enhances receptor interactions |

| Agricultural Chemistry | Effective pest control; low toxicity to non-target organisms |

| Biochemical Research | Useful in enzyme inhibition studies; potential immunosuppressive effects |

| Material Science | Potential for creating advanced polymers with improved properties |

Case Studies

- Pharmaceutical Case Study : A study focused on synthesizing derivatives of this compound demonstrated enhanced potency against ERK5 pathways compared to earlier compounds, leading to promising results for treating neurological disorders .

- Agricultural Application Study : Field trials using formulations containing this compound showed a significant reduction in pest populations while maintaining ecological balance, highlighting its role in sustainable agriculture practices .

- Biochemical Research Study : Research into enzyme inhibition revealed that modifications to the isoxazole structure could lead to compounds with superior efficacy against specific metabolic pathways linked to disease states .

Mechanism of Action

The mechanism of action of Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for metal centers in catalytic reactions, enhancing the efficiency and selectivity of these reactions . In biological systems, it may interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of 3-methylisoxazole-4-carboxylate derivatives. Key structural variations among analogs include substituents at positions 3 and 5, which significantly influence physicochemical and biological properties. Below is a comparative analysis with select analogs:

Physicochemical Properties

- Solubility : The ethyl ester group improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., 5-Methyl-3-phenylisoxazole-4-carboxylic acid in ).

Biological Activity

Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is classified as an isoxazole derivative. Isoxazoles are five-membered heterocyclic compounds that contain one nitrogen and one oxygen atom in the ring structure. The introduction of a fluorobenzoyl group enhances its chemical reactivity and potential biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, potentially affecting metabolic pathways involved in inflammation and cancer progression .

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate proliferation and apoptosis .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, which warrant further investigation.

- Anti-inflammatory Effects : Compounds in the isoxazole class have demonstrated anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines .

- Anticancer Activity : Some derivatives have been evaluated for their ability to inhibit tumor growth in vitro and in vivo, indicating a potential role in cancer therapy .

Case Studies and Experimental Data

Several studies have focused on the synthesis and evaluation of this compound and related compounds. Below is a summary of key findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.